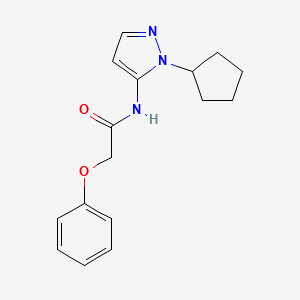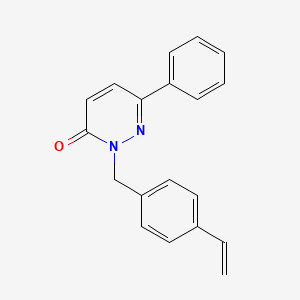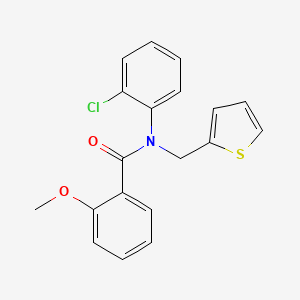![molecular formula C17H25ClN2O2 B11368083 2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11368083.png)
2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a dimethylamino group, and a cyclohexylmethyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction of 3-chlorophenol with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form 3-chlorophenoxyacetyl chloride.
Cyclohexylmethylamine Formation: The reaction of cyclohexylmethylamine with formaldehyde and dimethylamine to form the corresponding dimethylaminomethylcyclohexane.
Coupling Reaction: The final step involves the coupling of 3-chlorophenoxyacetyl chloride with dimethylaminomethylcyclohexane in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
- 2-(3-bromophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
- 2-(3-chlorophenoxy)-N-{[1-(methylamino)cyclohexyl]methyl}acetamide
Uniqueness
2-(3-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group with a dimethylamino-substituted cyclohexylmethyl group makes it particularly interesting for research and potential therapeutic applications.
特性
分子式 |
C17H25ClN2O2 |
|---|---|
分子量 |
324.8 g/mol |
IUPAC名 |
2-(3-chlorophenoxy)-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-20(2)17(9-4-3-5-10-17)13-19-16(21)12-22-15-8-6-7-14(18)11-15/h6-8,11H,3-5,9-10,12-13H2,1-2H3,(H,19,21) |
InChIキー |
XYSICIUJBZSYIK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(CCCCC1)CNC(=O)COC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11368003.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11368015.png)


![N-(4-ethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11368029.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11368033.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11368038.png)



![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B11368070.png)
![N-cyclopropyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11368072.png)
![N-(2-fluorophenyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11368079.png)
